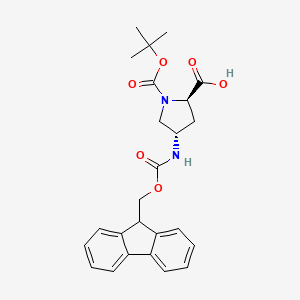
N-Boc-trans-4-N-fmoc-amino-D-proline
Vue d'ensemble
Description
“N-Boc-trans-4-N-fmoc-amino-D-proline” is a proline derivative . It is a specialty product used for proteomics research . It is a crystalline powder with a white appearance .
Synthesis Analysis
The synthesis of “N-Boc-trans-4-N-fmoc-amino-D-proline” involves the use of (2S,4R)-N-(tert-Butoxycarbonyl)-4-N-(9-fluorenylmethoxycarbonyl)aminopyrrolidine-2-carboxylic acid .Molecular Structure Analysis
The molecular formula of “N-Boc-trans-4-N-fmoc-amino-D-proline” is C25H28N2O6 . The InChI Key is UPXRTVAIJMUAQR-UHFFFAOYNA-N . The SMILES string is CC©©OC(=O)N1CC(CC1C(O)=O)NC(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12 .Chemical Reactions Analysis
“N-Boc-trans-4-N-fmoc-amino-D-proline” is used in Boc solid-phase peptide synthesis .Physical And Chemical Properties Analysis
“N-Boc-trans-4-N-fmoc-amino-D-proline” has a molecular weight of 452.50 . Its optical activity is [α]20/D −34°, c = 1 in chloroform . The melting point is 199 °C (lit.) .Applications De Recherche Scientifique
Peptide Synthesis
N-Boc-trans-4-N-Fmoc-amino-L-proline is commonly employed in solid-phase peptide synthesis (SPPS). As a Boc-protected amino acid, it serves as a building block for constructing peptides and proteins. Researchers use it to create custom peptide sequences for drug development, biological studies, and other applications .
Enantioselective Aldol Reactions
This compound plays a crucial role in enantioselective aldol reactions. By catalyzing these reactions, it enables the formation of chiral molecules with high stereochemical purity. Researchers utilize this methodology in organic synthesis, especially when creating complex natural products or pharmaceutical intermediates .
Ligand Synthesis
N-Boc-trans-4-N-Fmoc-amino-L-proline contributes to ligand design. For instance, it participates in the preparation of benzophenone-based ligands. These ligands find applications in coordination chemistry, where they form complexes with metal ions. Researchers use these complexes for catalysis, sensing, and other purposes .
Scaffold Modification
Researchers modify the proline scaffold by replacing the Met (methionine) residue with 4-amino-proline. This modification leads to the synthesis of analogues such as For-Met-Leu-Phe-OMe (fMLF-OMe). These analogues are valuable tools for studying biological processes and interactions .
Dual Protection Strategy
The Boc group serves as a dual protection strategy for amino functions. When protecting an amino group, converting it to a tert-butyl carbamate (Boc derivative) is a common choice. This approach has been widely used in peptide synthesis since the late 1950s .
Orientations Futures
Propriétés
IUPAC Name |
(2R,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-15(12-21(27)22(28)29)26-23(30)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/t15-,21+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXRTVAIJMUAQR-YCRPNKLZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-trans-4-N-fmoc-amino-D-proline | |
CAS RN |
1018332-23-4 | |
| Record name | (2R,4S)-1-[(tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



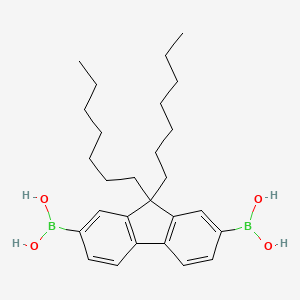
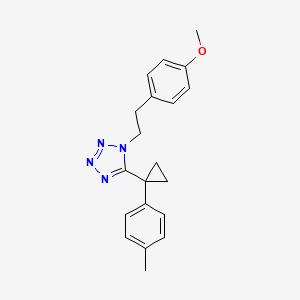

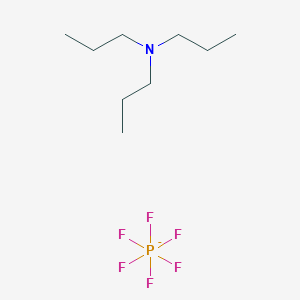
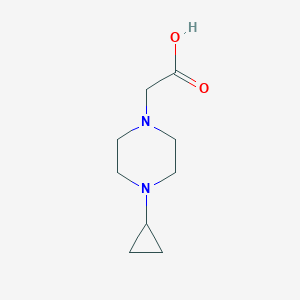
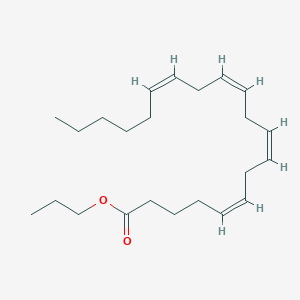
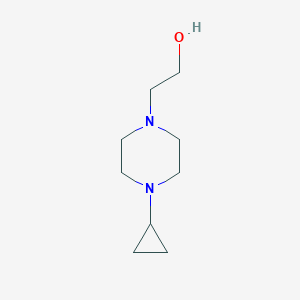
![5-Hydroxymethylbenzo[b]thiophen-2-ylboronic acid](/img/structure/B3183394.png)

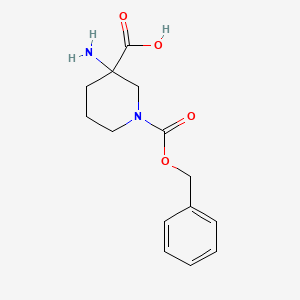
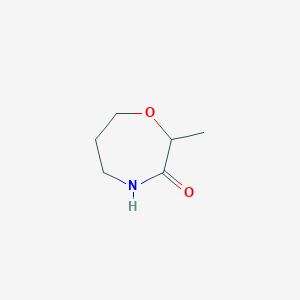

![(3AR,4R,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3183433.png)
